N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-12-7-2-1-6-11(12)14-19-20-15(22-14)18-13(21)9-4-3-5-10(17)8-9/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWBJAYDTLPKJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves the reaction of 2-chlorobenzohydrazide with 3-fluorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has shown promising anticancer properties. Research indicates that derivatives of oxadiazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have demonstrated that oxadiazole derivatives can inhibit the growth of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL .
- A specific study highlighted that compounds containing the oxadiazole ring can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective anticancer mechanism .
Antibacterial Activity
Compounds similar to this compound have also been evaluated for their antibacterial properties. The presence of the oxadiazole structure contributes to their effectiveness against various bacterial strains. For example:
- Minimum Inhibitory Concentrations (MIC) of related oxadiazole compounds were reported to be less than 64 µg/mL against multiple strains, indicating strong antibacterial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole ring and the benzamide moiety can significantly influence biological activity:
| Substituent | Activity | IC50/μg/mL | Notes |
|---|---|---|---|
| 2-Chlorophenyl | Anticancer | 0.74 - 10.0 | Effective against HCT116 and H460 |
| Fluorobenzamide | Antibacterial | <64 | Broad-spectrum activity |
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to this compound:
- Synthesis and Evaluation of Anticancer Activity:
- Antibacterial Screening:
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their differentiating features:
Key Comparisons:
Substituent Effects on Bioactivity: The 2-chlorophenyl group in the target compound contrasts with the 5-chlorothiophene in ’s analogue. Chlorophenyl provides stronger electron-withdrawing effects and steric hindrance compared to thiophene, which may influence receptor binding or metabolic stability . 3-Fluorobenzamide vs.
Heterocycle Core Variations :
- 1,3,4-Oxadiazole (target) vs. tetrazole (): Oxadiazoles are more rigid and less basic than tetrazoles, affecting solubility and interaction with biological targets. Tetrazoles in showed plant growth activity, suggesting oxadiazoles may exhibit similar or distinct roles depending on substituents .
- Triazolo-oxazine derivatives () incorporate fused heterocycles, offering enhanced conformational rigidity and diverse pharmacophore geometry compared to simpler oxadiazoles .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , where POCl₃ catalyzes cyclization of acylhydrazides to form 1,3,4-oxadiazoles. This contrasts with ’s use of sulfanyl linkages or ’s tetrazole-based routes .
Biological Activity Trends :
- Chlorophenyl-substituted compounds (e.g., ’s 2j with p-bromophenyl) demonstrated high cytokinin activity, suggesting the target’s 2-chlorophenyl group may similarly enhance bioactivity .
- Fluorine in the benzamide moiety (target) mirrors trends in ’s fluorophenyl derivatives, where fluorine improved pharmacokinetic properties .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 249.7 g/mol
- CAS Number : 89335-14-8
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a related compound demonstrated significant inhibition of human non-small cell lung cancer (A549) cells. The IC values for various synthesized compounds were reported, with some exhibiting lower values than established chemotherapeutics like 5-fluorouracil (5-FU) .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC (µM) | Mechanism of Action |
|---|---|---|
| 6k | 3.14 ± 0.29 | Induces apoptosis via mitochondrial pathways |
| 6l | 0.46 ± 0.02 | Activates caspase-3; increases Bax and decreases Bcl-2 |
The mechanism by which this compound exerts its biological effects involves modulation of apoptotic pathways. In studies involving similar compounds:
- Caspase Activation : The activation of caspase-3 is a hallmark of apoptosis, indicating that these compounds can trigger programmed cell death in cancer cells.
- Bcl-2 Family Proteins : The balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is critical in determining cell fate. Compounds that increase Bax expression while decreasing Bcl-2 levels are promising candidates for cancer therapy .
Case Studies
Several case studies have been conducted to assess the biological activity of oxadiazole derivatives:
- Study on RET Kinase Inhibition : A derivative containing an oxadiazole ring was shown to effectively inhibit RET kinase activity in vitro, demonstrating potential for treating RET-driven cancers .
- Antibacterial Activity : While primarily studied for anticancer properties, some oxadiazole derivatives have also shown antibacterial activity against various pathogens, suggesting a broader therapeutic application .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
